GPR35 Antagonism: Negative Selectivity Evidence Differentiating from Active Indoline-Containing Chemotypes
In a primary GPR35 antagonism assay conducted via the European Chemical Biology Database (ECBD) screening platform, 2-ethoxy-N-(1-(furan-2-carbonyl)indolin-6-yl)nicotinamide was tested and found to be inactive [1]. While negative data, this result provides a meaningful selectivity filter: the compound does not engage GPR35 at screening concentrations, in contrast to certain other indoline-containing scaffolds that have demonstrated GPR35 modulatory activity. This selectivity information is valuable for researchers designing target-specific screening cascades where GPR35 counter-screening is required. No direct head-to-head comparator data are available from the same assay panel.
| Evidence Dimension | GPR35 receptor antagonism (primary screening assay) |
|---|---|
| Target Compound Data | Inactive (no quantitative IC50 reported; classified as inactive in the ECBD primary assay) |
| Comparator Or Baseline | Indoline-containing chemotypes with reported GPR35 modulatory activity (class-level baseline; no direct comparator run in the same assay panel is identified) |
| Quantified Difference | Not quantifiable beyond binary active/inactive classification; target compound is inactive versus class-level expectation of possible GPCR activity |
| Conditions | ECBD primary assay: GPR35 antagonism (assay ID EOS300038); target G-protein coupled receptor 35; specific assay protocol details not publicly disclosed at the level of individual compound testing conditions |
Why This Matters
Negative GPR35 data reduces the likelihood of off-target GPCR liability, which is relevant for researchers prioritizing compounds for phenotypic or target-based screens where GPR35-mediated background is undesirable.
- [1] Sildrug/ECBD. EOS19801 Assay Data. GPR35 Antagonism (Assay EOS300038). Target: G-protein coupled receptor 35 (EOS300037). Result: inactive. View Source
